molecular formula C6H10N4O B13185684 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one

3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one

Cat. No.: B13185684
M. Wt: 154.17 g/mol
InChI Key: KAOXTENQBPIRFO-UHFFFAOYSA-N
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Description

Product Name: 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one CAS Number: 1507820-50-9 Molecular Formula: C 6 H 10 N 4 O Molecular Weight: 154.17 g/mol SMILES: O=C(C1=NN=CN1C)CCN this compound is a chemical compound featuring a 1,2,4-triazole heterocycle linked to a propan-1-one chain with an amino terminus. The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry and chemical biology research due to its ability to form hydrogen bonds with biological targets, which can influence the pharmacokinetic and pharmacodynamic properties of derivatives . Compounds containing the 1,2,4-triazole core have been extensively studied and reported in scientific literature for a wide spectrum of biological activities, including potential anticancer properties . As a building block, this compound can be utilized in the synthesis of more complex molecules for various research applications, such as in drug discovery programs and the development of novel biochemical probes. Handling and Usage: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all appropriate safety protocols before handling.

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

3-amino-1-(4-methyl-1,2,4-triazol-3-yl)propan-1-one

InChI

InChI=1S/C6H10N4O/c1-10-4-8-9-6(10)5(11)2-3-7/h4H,2-3,7H2,1H3

InChI Key

KAOXTENQBPIRFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C(=O)CCN

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable tool in organic synthesis, offering advantages such as higher yields and purity, reduced reaction times, and improved selectivity. This technique can be applied to the synthesis of triazole compounds by facilitating intramolecular cyclocondensation reactions.

Proposed Synthesis of 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one

Given the general methods for triazole synthesis, a potential approach for preparing This compound could involve the following steps:

  • Preparation of the Triazole Core : Start with a suitable precursor such as an amidoguanidine derivative. This could undergo intramolecular cyclocondensation to form the triazole ring.

  • Introduction of the Methyl Group : The methyl group could be introduced via alkylation of the triazole ring. This step would require careful control to ensure regiospecificity.

  • Formation of the Propanone Moiety : The propanone part could be attached through a condensation reaction involving an appropriate aldehyde or ketone.

  • Introduction of the Amino Group : Finally, the amino group could be introduced through a nucleophilic substitution or addition reaction.

Example Reaction Conditions

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 Ethanol 180 25 Low
2 Acetonitrile 170 25 Improved

Note : These conditions are speculative and based on general trends in triazole synthesis. Actual conditions may vary significantly depending on the specific reactants and desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one are compared below with related triazole and propanone derivatives. Key differences include substituent positions, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
This compound 1,2,4-Triazole + propanone - 4-Methyl group on triazole
- Amino group on propanone
Potential kinase inhibition (inferred from pharmacophore fit)
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one 1,2,4-Triazole + propanone - Methoxy-substituted aryl groups
- Triazol-1-yl group
Antifungal/antimicrobial applications (analogous to triazole drugs)
3-(Cinnamylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazol-4-amine 1,2,4-Triazole - Cinnamylsulfanyl chain
- 4-Pyridinyl group
Inhibitor of α-synuclein amyloid aggregation (pharmacophore-fit score >57)
4-[5-[(1R)-1-(5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine 1,2,4-Triazole + pyridine - Chlorophenyl-isoxazole ether
- 4-Methyltriazole
Stress treatment in veterinary medicine (e.g., anxiety, ulcers)
3-Amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one Benzimidazole + propanone - Benzimidazole instead of triazole
- Amino group
Antitubercular activity (Mannich base derivatives)

Key Observations:

Substituent Effects on Bioactivity: The 4-methyl group on the triazole ring (as in the target compound) enhances metabolic stability compared to unmethylated analogs . Aryl substitutions (e.g., methoxy or chlorophenyl groups) influence lipophilicity and target binding, as seen in antifungal and stress-related applications . Amino vs. Sulfanyl Groups: The amino group in the target compound may facilitate hydrogen bonding in enzyme active sites, while sulfanyl groups (e.g., in 3-(cinnamylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazol-4-amine) enhance radical scavenging or metal chelation .

Conformational Polymorphism :

  • Compounds like 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione exhibit conformational polymorphism, which can alter solubility and crystallization behavior . This underscores the need for rigorous crystallographic analysis (e.g., using SHELX or ORTEP-3) to characterize the target compound .

In contrast, benzimidazole analogs (e.g., 3-amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one) demonstrate broader antitubercular activity due to improved membrane permeability .

Research Findings and Data Tables

Table 2: Crystallographic and Computational Tools Used in Triazole Studies

Tool Application Relevance to Target Compound
SHELX Small-molecule refinement Critical for resolving conformational polymorphism
ORTEP-3 Molecular visualization Used to validate triazole ring geometry
Pharmacophore screening Virtual compound libraries Identified triazole derivatives with α-synuclein inhibition potential

Biological Activity

3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C7H10N4OC_7H_{10}N_4O and a molecular weight of approximately 166.18 g/mol. The presence of the triazole ring is significant as it is associated with various biological activities.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit notable antifungal and antibacterial activities. For instance, compounds containing the 1,2,4-triazole moiety have been reported to inhibit the growth of various fungal strains, including Candida species and Aspergillus species. The mechanism often involves the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes .

CompoundMIC (µg/mL)Target Organism
This compound32Candida albicans
Fluconazole16Candida albicans

Anticancer Activity

The compound has also shown promise in anticancer research. Triazoles are known to inhibit various kinases involved in cancer progression. For example, studies have indicated that derivatives of triazoles can inhibit lysine-specific demethylase 1 (LSD1), which plays a role in cancer cell proliferation .

Enzyme Inhibition

The ability of triazole derivatives to act as enzyme inhibitors is notable. The compound has been studied for its potential to inhibit farnesyltransferase, an enzyme implicated in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and metastasis .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One effective method includes the reaction of 4-methyltriazole with appropriate aldehydes or ketones under acidic conditions to form the desired product through nucleophilic substitution reactions .

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

  • Antifungal Activity Study : A study evaluated various triazole compounds against Candida glabrata, revealing that some derivatives exhibited lower MIC values compared to standard treatments like fluconazole. This suggests potential for developing more effective antifungal agents .
  • Anticancer Research : Another investigation focused on the anticancer properties of triazole derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with compounds similar to this compound .

Q & A

What synthetic methodologies are recommended for preparing 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one?

Basic Research Question
Methodological Answer:
The compound can be synthesized via microwave-assisted nucleophilic ring-opening of N-guanidinosuccinimide followed by intramolecular cyclization, as described in crystallographic studies . Alternative routes include Mannich base reactions, where formaldehyde and amines react with precursors under reflux conditions in ethanol, followed by recrystallization (e.g., from acetone) . Key steps involve:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating.
  • Recrystallization : Critical for obtaining high-purity crystals suitable for X-ray analysis .

How can X-ray crystallography resolve tautomeric ambiguity in the triazole ring of this compound?

Advanced Research Question
Methodological Answer:
Tautomerism in the 1,2,4-triazole ring is resolved using SHELXL for structure refinement. Hydrogen atom positions are determined via difference Fourier maps, with restraints applied to N–H bond lengths (e.g., 0.88 ± 0.01 Å) . For example:

  • Planarity analysis : The triazole ring in the title compound has an r.m.s. deviation of 0.004 Å, confirming strict planarity.
  • Hydrogen bonding : N1–H1N⋯O1 interactions (1.898 Å) stabilize the tautomeric form, as shown in Table 1 of crystallographic data .
    Software like WinGX and ORTEP-3 visualizes displacement ellipsoids and hydrogen-bonding networks .

What strategies address contradictions in crystallographic refinement data for triazole derivatives?

Advanced Research Question
Methodological Answer:
Contradictions arise from disordered atoms or low-resolution data. Strategies include:

  • SHELX constraints : Apply restraints to bond lengths and angles (e.g., C–H = 0.99 Å) to refine riding H-atom models .
  • Twinned data handling : Use SHELXL ’s twin-law refinement for high-resolution macromolecular data .
  • Validation tools : Cross-check with CrysAlis PRO for data integration and scaling .

How are hydrogen-bonding networks analyzed in the crystal packing of this compound?

Advanced Research Question
Methodological Answer:
Hydrogen-bonding interactions are quantified using crystallographic tables (e.g., Table 2 in ):

  • Helical chains : N1–H1N⋯O1 interactions form chains along the b-axis (N1⋯O1 = 2.775 Å).
  • Layer formation : N4–H2N⋯N2 (3.019 Å) and N4–H3N⋯N3 (3.019 Å) link chains into supramolecular layers parallel to [1 0 0].
  • Software : PLATON or Mercury visualizes these networks, while SHELXL refines geometric parameters .

What spectroscopic and computational methods validate the compound’s tautomeric stability?

Basic Research Question
Methodological Answer:

  • NMR spectroscopy : Chemical shifts for NH protons (e.g., δ ~5–6 ppm) differentiate tautomers.
  • DFT calculations : Compare experimental and computed bond lengths/angles to identify stable tautomers .
  • IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups.

How is biological activity assessed for triazole derivatives like this compound?

Advanced Research Question
Methodological Answer:
While direct evidence for this compound is limited, related 1,2,4-triazoles are evaluated via:

  • In vitro assays : Test antimicrobial or enzyme-inhibition activity (e.g., glycogen phosphorylase inhibitors ).
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., methyl groups) with activity using crystallographic data .
  • Docking studies : Use AutoDock or Schrödinger to predict binding modes to target proteins .

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